molecular formula C12H25AuS B1618401 Gold tert-dodecanethiolate CAS No. 26403-08-7

Gold tert-dodecanethiolate

Cat. No. B1618401
CAS RN: 26403-08-7
M. Wt: 398.36 g/mol
InChI Key: SRYWEUNJHMZFDN-UHFFFAOYSA-M
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Description

Gold tert-dodecanethiolate is a chemical compound with the molecular formula C12H25AuS . It is also known by other names such as tert-Dodecanethiol, gold(1+) salt (1:1); Gold(I) tert-dodecyl mercaptide; and gold(1+) 2-methylundecane-2-thiolate .


Synthesis Analysis

The synthesis of gold clusters protected by chalcogenate (thiolate, selenolate, or tellurolate) ligands has been studied extensively . The mean size of the gold core in the synthesis of dodecanethiolate-stabilized Au cluster compounds can be finely adjusted by choice of the Au:dodecanethiolate ratio and the temperature and rate at which the reduction is conducted .


Chemical Reactions Analysis

Gold clusters protected by ligands can be treated as chemical compounds . They exhibit various physical and chemical properties not shown by bulk gold, such as photoluminescence and catalytic activity .


Physical And Chemical Properties Analysis

This compound, like other gold clusters, exhibits various physical and chemical properties not shown by bulk gold, such as photoluminescence and catalytic activity .

Mechanism of Action

The primary modes of action for gold complexes are interactions with cysteine or selenocysteine containing various enzymes . Some of them undergo autophagy or interaction with topoisomerase I or ubiquitin–proteasome system .

Safety and Hazards

The safety data sheet for gold tert-dodecanethiolate can be found on ChemicalBook . It is recommended for R&D use only and not for medicinal, household, or other use .

Future Directions

The doping of a central atom is a powerful method to increase the stability beyond the Au25(SR)18 cluster . This suggests that future research could focus on exploring this method further for the synthesis of gold tert-dodecanethiolate and similar compounds .

properties

IUPAC Name

gold(1+);2-methylundecane-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26S.Au/c1-4-5-6-7-8-9-10-11-12(2,3)13;/h13H,4-11H2,1-3H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYWEUNJHMZFDN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)(C)[S-].[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25AuS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949298
Record name Gold(1+) 2-methylundecane-2-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26403-08-7
Record name tert-Dodecanethiol, gold(1+) salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Dodecanethiol, gold(1+) salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gold(1+) 2-methylundecane-2-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gold tert-dodecanethiolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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